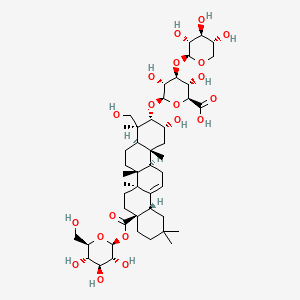

Celosin L

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H74O20 |

|---|---|

Molecular Weight |

959.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H74O20/c1-42(2)11-13-47(41(61)67-39-31(56)29(54)28(53)24(17-48)63-39)14-12-45(5)20(21(47)15-42)7-8-26-43(3)16-22(50)36(44(4,19-49)25(43)9-10-46(26,45)6)66-40-33(58)34(32(57)35(65-40)37(59)60)64-38-30(55)27(52)23(51)18-62-38/h7,21-36,38-40,48-58H,8-19H2,1-6H3,(H,59,60)/t21-,22+,23+,24+,25+,26+,27-,28+,29-,30+,31+,32-,33+,34-,35-,36+,38-,39-,40-,43-,44+,45+,46+,47-/m0/s1 |

InChI Key |

YFXPKBDNCPHFQY-KMKJCONPSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@H]([C@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Celosin L: A Technical Guide

Disclaimer: Publicly available scientific literature on Celosin L is limited. Consequently, this guide provides a detailed mechanism of action that is largely inferred from its known hepatoprotective effects against acetaminophen-induced toxicity and from studies on structurally related triterpenoid saponins. The experimental protocols and quantitative data are based on established methodologies for evaluating similar compounds.

Introduction to this compound

This compound is a triterpenoid saponin, a class of naturally occurring glycosides known for a wide range of pharmacological activities.[1][2] It has been identified for its hepatoprotective properties, specifically its ability to shield liver cells from damage induced by toxins such as acetaminophen (APAP).[1][2][3] this compound is derived from plants of the Celosia genus, which have a history of use in traditional medicine for treating liver-related ailments.[4][5] The core of its action lies in mitigating the cellular stress and damage cascades initiated by toxic metabolites.

Inferred Mechanism of Action in Hepatoprotection

The primary documented activity of this compound is its protective effect against APAP-induced hepatotoxicity in HepG2 cells.[1][2][3] The mechanism of APAP-induced liver injury is well-characterized and serves as a framework for understanding the protective actions of this compound.

Pathophysiology of Acetaminophen (APAP) Toxicity

At therapeutic doses, APAP is safely metabolized in the liver through glucuronidation and sulfation. However, during an overdose, these pathways become saturated, leading to the metabolism of excess APAP by cytochrome P450 enzymes (primarily CYP2E1) into a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[6][7]

The key events in APAP toxicity are:

-

GSH Depletion: NAPQI is normally detoxified by conjugation with glutathione (GSH). In an overdose situation, hepatic GSH stores are rapidly depleted.[6][7]

-

Mitochondrial Oxidative Stress: Unchecked, NAPQI covalently binds to mitochondrial proteins, leading to the generation of reactive oxygen species (ROS), formation of peroxynitrite, and significant oxidative stress.[6][8]

-

Cellular Damage and Necrosis: This mitochondrial dysfunction impairs ATP production and triggers signaling cascades, such as the activation of c-Jun N-terminal kinase (JNK), which culminates in hepatocyte necrosis and liver failure.[6][8]

Protective Mechanism of this compound

Based on the known mechanisms of other hepatoprotective triterpenoid saponins, this compound likely counteracts APAP toxicity through a multi-faceted approach centered on antioxidant and anti-apoptotic activities.

The proposed protective actions are:

-

Restoration of Antioxidant Capacity: this compound may enhance the endogenous antioxidant defense system. This could involve replenishing depleted GSH stores and boosting the activity of antioxidant enzymes like superoxide dismutase (SOD). By doing so, it helps neutralize the ROS generated by NAPQI-induced mitochondrial damage.

-

Direct Radical Scavenging: Like other saponins, this compound may possess intrinsic free-radical scavenging properties, directly quenching ROS and reducing oxidative stress on hepatocytes.

-

Inhibition of Apoptotic Pathways: Triterpenoid saponins have been shown to modulate the expression of proteins involved in apoptosis. This compound may inhibit the progression of cell death by down-regulating pro-apoptotic proteins (e.g., Bax, Bak) and up-regulating anti-apoptotic proteins (e.g., Bcl-2).

-

Anti-inflammatory Effects: While inflammation is a secondary event in APAP toxicity, the anti-inflammatory properties common to saponins could further protect the liver by reducing the expression of pro-inflammatory cytokines like TNF-α.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values for cytotoxicity or hepatoprotection, are not available in the public domain. However, studies on other Celosins isolated from Semen celosiae provide context for their hepatoprotective potency in animal models.

| Compound | Model | Toxin | Doses Tested (mg/kg) | Key Finding | Reference |

| Celosin C | Mice | CCl₄ | 1.0, 2.0, 4.0 | Significant hepatoprotective effects (p<0.01) | [9] |

| Celosin D | Mice | CCl₄ | 1.0, 2.0, 4.0 | Significant hepatoprotective effects (p<0.01) | [9] |

| Cristatain | Mice | CCl₄, DMF | Not specified | Significant decreases in serum AST, ALT, and ALP | [3] |

Table 1: Summary of hepatoprotective activity of related saponins.

Experimental Protocols

The following are representative protocols for assessing the hepatoprotective activity of a compound like this compound, based on standard methodologies.

In Vitro Hepatoprotection Assay (APAP-Induced Toxicity)

This protocol describes a typical experiment to evaluate the protective effect of a test compound on human liver cells (HepG2) exposed to an overdose of acetaminophen.

Methodology:

-

Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2-4 hours).

-

Induction of Toxicity: Acetaminophen (APAP) is added to the wells at a concentration known to induce significant cell death (e.g., 5-10 mM) and incubated for 24-48 hours.

-

Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Biochemical Analysis: Supernatants can be collected to measure the release of liver enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are markers of cell membrane damage.

-

Data Analysis: The viability of cells treated with this compound and APAP is compared to cells treated with APAP alone. A positive control, such as N-acetylcysteine (NAC), is typically included.

In Vivo Hepatoprotection Assay (CCl₄-Induced Toxicity)

This protocol outlines a common animal model experiment to assess hepatoprotective effects against carbon tetrachloride (CCl₄), a potent hepatotoxin that induces liver damage through free radical generation.

Methodology:

-

Animal Acclimatization: Male mice (e.g., Swiss albino) are acclimatized to laboratory conditions for one week.

-

Grouping: Animals are randomly divided into several groups:

-

Group I: Normal Control (Vehicle only)

-

Group II: Toxin Control (CCl₄ only)

-

Group III: Positive Control (Silymarin + CCl₄)

-

Group IV, V, VI: Test Groups (Different doses of this compound + CCl₄)

-

-

Dosing Regimen: The test and control compounds are administered orally for a period of 7-14 days.

-

Induction of Hepatotoxicity: On the final day of treatment, all groups except the Normal Control receive an intraperitoneal injection of CCl₄ (e.g., 1 ml/kg, diluted in olive oil).

-

Sample Collection: 24 hours after CCl₄ administration, blood is collected via cardiac puncture for serum separation. The animals are then euthanized, and their livers are excised.

-

Biochemical Estimation: Serum is analyzed for levels of AST, ALT, alkaline phosphatase (ALP), and total bilirubin.

-

Histopathological Examination: A portion of the liver tissue is fixed in formalin, processed, and stained with hematoxylin and eosin (H&E) to observe cellular architecture, necrosis, and inflammation.

-

Data Analysis: Biochemical and histopathological findings from the this compound-treated groups are compared with the Toxin Control group.

Conclusion

This compound is a triterpenoid saponin with demonstrated hepatoprotective potential. While specific molecular studies on this compound are lacking, its mechanism of action against APAP-induced liver injury can be confidently inferred from the well-established pharmacology of similar saponins. The core mechanism likely involves the mitigation of oxidative stress through the enhancement of endogenous antioxidant defenses and the modulation of apoptosis signaling pathways. Further research is required to elucidate the precise molecular targets of this compound and to provide quantitative measures of its efficacy, which will be crucial for any future therapeutic development.

References

- 1. Evaluation of Hepatoprotective Potential of Polyherbal Preparations in CCl4-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and Hepatoprotective Activities of Peptides Derived from Mussels (Mytilus edulis) and Clams (Ruditapes philippinarum) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathophysiological Relevance of Proteomics Investigations of Drug-Induced Hepatotoxicity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

Celosin L: A Technical Guide on its Origin, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin L, a recently identified triterpenoid saponin, has garnered interest within the scientific community for its potential hepatoprotective properties. This technical guide provides a comprehensive overview of the origin, natural sources, isolation, and preliminary biological evaluation of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. All quantitative data is summarized for clarity, and detailed experimental protocols are provided based on published literature. Furthermore, a proposed signaling pathway for its hepatoprotective action is visualized to facilitate a deeper understanding of its mechanism.

Introduction

Triterpenoid saponins are a diverse class of naturally occurring glycosides widely distributed in the plant kingdom. They are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects. This compound belongs to this class of compounds and has been isolated from the seeds of Celosia species. This document outlines the fundamental knowledge regarding this compound, with a focus on its botanical origin and initial findings on its bioactivity.

Origin and Natural Sources

Botanical Origin:

This compound is a natural product isolated from Celosiae Semen, the seeds of plants belonging to the genus Celosia. Specifically, its isolation has been reported from Celosia cristata L.[1]. The genus Celosia is a member of the Amaranthaceae family and encompasses approximately 60 species. These plants are native to subtropical and temperate regions of Africa, the Americas, and Asia. In traditional Chinese medicine, the seeds of Celosia argentea L. and Celosia cristata L. have a long history of use.

Natural Abundance:

Currently, there is limited quantitative data available in the public domain regarding the specific concentration of this compound in different tissues of Celosia cristata. The primary source for its isolation has been the seeds (Celosiae Semen). Further studies are required to determine the distribution and abundance of this compound in other parts of the plant, such as the leaves, stems, and flowers, and to explore the potential for optimizing its yield through specific cultivation or extraction techniques.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C47H74O20 |

| Molecular Weight | 959.08 g/mol |

| Chemical Class | Triterpenoid Saponin |

| Initial Source | Celosia cristata L. |

Experimental Protocols

The following sections detail the experimental methodologies for the isolation and biological evaluation of this compound, based on the procedures described by Jiang et al. (2017) in the Journal of Pharmacy and Biomedical Analysis[1].

Isolation and Purification of this compound

The isolation of this compound from Celosiae Semen is achieved through a multi-step chromatographic process guided by dereplication, a strategy that uses preliminary chemical screening to target the isolation of novel compounds.

Experimental Workflow for Isolation and Purification:

Caption: Isolation and purification workflow for this compound.

Detailed Methodology:

-

Extraction: The air-dried seeds of Celosia cristata are pulverized into a fine powder. The powdered material is then extracted exhaustively with methanol at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning. It is first partitioned against ethyl acetate to remove non-polar constituents. The aqueous layer is then further partitioned with n-butanol. The n-butanol fraction, containing the saponins, is collected and concentrated.

-

Chromatographic Purification:

-

Macroporous Resin Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101). The column is washed with water to remove sugars and other highly polar impurities, followed by elution with a gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol) to yield several sub-fractions.

-

Dereplication using HPLC-QTOF-MS/MS: The obtained fractions are analyzed by High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS/MS). This allows for rapid identification of known saponins and tentative identification of new compounds based on their mass fragmentation patterns, thereby guiding the selection of fractions containing novel compounds like this compound for further purification[1].

-

Preparative High-Performance Liquid Chromatography (HPLC): The fraction identified as containing this compound is further purified by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water to yield pure this compound.

-

Biological Activity Assessment: Hepatoprotective Effect

The protective effect of this compound against drug-induced liver injury is evaluated using an in vitro model of acetaminophen (APAP)-induced hepatotoxicity in human liver cancer (HepG2) cells[1].

Experimental Workflow for Hepatoprotectivity Assay:

Caption: Workflow for assessing the hepatoprotective effect of this compound.

Detailed Methodology:

-

Cell Culture: HepG2 cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

Cell Seeding: The cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment:

-

The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Following pre-treatment, the cells are exposed to a toxic concentration of acetaminophen (APAP) to induce cellular injury. A positive control (e.g., a known hepatoprotective agent) and a vehicle control are included.

-

-

Cell Viability Assay: After incubation with APAP, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the cell viability is calculated as a percentage relative to the control group.

Proposed Signaling Pathway for Hepatoprotective Effect

While the precise signaling pathway of this compound's hepatoprotective activity is yet to be fully elucidated, based on the known mechanisms of other triterpenoid saponins in ameliorating APAP-induced hepatotoxicity, a plausible pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. APAP overdose leads to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione (GSH) and induces oxidative stress, leading to mitochondrial dysfunction and cell death. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Proposed Nrf2-Mediated Hepatoprotective Pathway of this compound:

References

In-Depth Technical Guide to Celosin L: Structure, Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin L is a triterpenoid saponin identified and isolated from Celosiae Semen, the seeds of Celosia argentea and Celosia cristata. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its hepatoprotective effects. Detailed experimental methodologies for its characterization and bioactivity assessment are presented, alongside visualizations of its structure and relevant experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is classified as a triterpenoid saponin. Its chemical structure has been elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1950581-97-1 | [1] |

| Molecular Formula | C47H74O20 | [1] |

| Molecular Weight | 959.08 g/mol | [1] |

| Chemical Family | Triterpenoids | [1] |

| SMILES | OC--INVALID-LINK--O)O">C@HO[C@H]1OC([C@]23--INVALID-LINK--([H])C4=CC--INVALID-LINK--(--INVALID-LINK--O)O[C@H]6--INVALID-LINK--C(O)=O)O)O[C@H]7--INVALID-LINK--O)O)O)O)CO)([H])CC8)C">C@@([H])[C@]8(C)[C@@]4(CC2)C)=O | [1] |

| Initial Source | Celosia cristata L. | [1] |

Caption: Generalized structure of this compound.

Biological Activity: Hepatoprotection

This compound has demonstrated significant hepatoprotective activity in in vitro studies. Specifically, it has been shown to protect human liver cells (HepG2) from damage induced by acetaminophen (APAP), a common cause of drug-induced liver injury.[1]

In Vitro Hepatoprotective Effects

The primary evidence for the hepatoprotective effects of this compound comes from studies on the HepG2 cell line, a widely used model for in vitro hepatotoxicity testing. In these studies, this compound exhibited a protective effect against cellular damage caused by acetaminophen.[1]

Quantitative data on the percentage of cell viability at different concentrations of this compound is detailed in the primary literature but is not publicly available in the accessed databases. The original research paper by Jiang Y, et al. (2017) should be consulted for these specific values.

Putative Mechanism of Action

The precise molecular mechanism underlying the hepatoprotective action of this compound has not been fully elucidated. However, based on the known mechanisms of triterpenoid saponins and acetaminophen-induced hepatotoxicity, a plausible mechanism involves the modulation of apoptotic signaling pathways. Acetaminophen overdose leads to the depletion of glutathione and the accumulation of reactive oxygen species (ROS), which in turn triggers mitochondrial dysfunction and the intrinsic apoptosis pathway. It is hypothesized that this compound may mitigate this by:

-

Scavenging Reactive Oxygen Species (ROS): Acting as an antioxidant to reduce cellular oxidative stress.

-

Modulating Apoptotic Proteins: Influencing the expression of key proteins in the apoptotic cascade, such as the Bcl-2 family (anti-apoptotic Bcl-2 and pro-apoptotic Bax) and caspases.

Caption: Putative mechanism of this compound's hepatoprotective effect.

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from Celosiae Semen. The general procedure involves solvent extraction followed by various chromatographic techniques to separate and purify the compound.

A detailed, step-by-step protocol for the isolation and purification of this compound is described in the publication by Jiang Y, et al. (2017) in the Journal of Pharmaceutical and Biomedical Analysis. This source should be consulted for specific details on solvents, column chromatography matrices, and mobile phases, as this information is not available in publicly accessible databases.

Caption: General workflow for the isolation of this compound.

In Vitro Hepatoprotectivity Assay

The hepatoprotective activity of this compound is assessed using a cell-based assay.

Cell Line: Human hepatoma cell line (HepG2).

Toxin: Acetaminophen (APAP) is used to induce hepatotoxicity.

General Protocol:

-

Cell Culture: HepG2 cells are cultured in a suitable medium until they reach the desired confluence.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific duration.

-

Toxin Induction: Acetaminophen is added to the cell cultures (with and without this compound pre-treatment) to induce cell damage.

-

Incubation: The cells are incubated for a defined period.

-

Viability Assay: A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed to quantify the extent of cell death.

-

Data Analysis: The viability of cells treated with this compound and APAP is compared to cells treated with APAP alone to determine the protective effect.

Caption: Experimental workflow for the in vitro hepatoprotectivity assay.

Conclusion

This compound is a promising natural product with demonstrated hepatoprotective properties. Its well-defined chemical structure and in vitro activity make it a subject of interest for further research and potential development as a therapeutic agent for liver diseases. Future studies should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety, and optimizing its synthesis or extraction for larger-scale production. This technical guide provides a foundational understanding of this compound for scientists and researchers aiming to explore its therapeutic potential.

References

Pharmacological Effects of Celosia L. Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientifically validated pharmacological effects of extracts from the Celosia L. genus, with a primary focus on Celosia argentea and Celosia cristata. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

The genus Celosia L., belonging to the Amaranthaceae family, encompasses a variety of species that have been utilized in traditional medicine systems across the globe for centuries.[1][2][3] These plants are rich in a diverse array of phytochemicals, including flavonoids, triterpenoid saponins, steroids, and cyclic peptides, which are believed to be responsible for their therapeutic properties.[1][4] Modern pharmacological studies have begun to validate the traditional uses of Celosia extracts, revealing a broad spectrum of biological activities. This guide summarizes the key quantitative findings, details the experimental methodologies employed in these studies, and elucidates the underlying molecular mechanisms of action.

Pharmacological Effects

Antioxidant Activity

Extracts from Celosia L. have demonstrated significant antioxidant properties, primarily attributed to their high content of phenolic and flavonoid compounds.[4] These compounds are capable of scavenging free radicals, thus mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.[5]

Table 1: In Vitro Antioxidant Activity of Celosia L. Extracts

| Plant Species | Extract Type | Assay | IC50 Value (µg/mL) | Reference |

| Celosia argentea | Methanolic | DPPH Radical Scavenging | 7.31 | [4] |

| Celosia argentea | Methanolic | DPPH Radical Scavenging | 26.25 | [6] |

| Celosia argentea (Luteolin-7-O-glucoside) | Isolated Compound | DPPH Radical Scavenging | 19.10 | [7] |

| Celosia argentea (Phenolic compound) | Isolated Compound | DPPH Radical Scavenging | 19.80 | [7] |

| Celosia cristata | Methanolic | DPPH Radical Scavenging | 76.34 | [6] |

Anti-inflammatory Effects

Celosia extracts have been shown to possess potent anti-inflammatory properties. These effects are mediated through the inhibition of key inflammatory mediators and enzymes.

Table 2: Anti-inflammatory Activity of Celosia L. Extracts

| Plant Species | Extract Type/Dose | Animal Model | Parameter | % Inhibition | Reference |

| Celosia argentea | Alcoholic Extract (400 mg/kg) | Carrageenan-induced rat paw edema | Paw Edema | Not specified | [8] |

| Celosia argentea | Alcoholic Extract (800 mg/kg) | Carrageenan-induced rat paw edema | Paw Edema | Not specified | [8] |

| Celosia cristata | Methanolic Extract | In vitro protein denaturation | Protein Denaturation | Dose-dependent | [8][9][10] |

| Celosia cristata | Methanolic Extract | In vitro membrane stabilization | Erythrocyte membrane lysis | Dose-dependent | [8][9][10] |

Antidiabetic Properties

Several studies have highlighted the antidiabetic potential of Celosia L. extracts, demonstrating their ability to lower blood glucose levels in preclinical models of diabetes mellitus.[11][12][13]

Table 3: Antidiabetic Activity of Celosia L. Extracts in Alloxan-Induced Diabetic Rats

| Plant Species | Extract Type/Dose | Duration of Treatment | Parameter | % Reduction in Blood Glucose | Reference |

| Celosia argentea seeds | Alcoholic Extract (250 mg/kg) | 6 hours | Blood Glucose | 27.8% | [11] |

| Celosia argentea seeds | Alcoholic Extract (500 mg/kg) | 6 hours | Blood Glucose | 38.8% | [11] |

| Celosia argentea root | Ethanolic Extract (250 mg/kg) | 15 days | Blood Glucose | 73.43% | [13] |

| Celosia argentea root | Ethanolic Extract (500 mg/kg) | 15 days | Blood Glucose | 80.20% | [13] |

| Celosia argentea var. cristata leaves | Methanolic Extract (250 mg/kg) | 21 days | Blood Glucose | Significant reduction to 103.33 ± 17.47 mg/dL | [14][15] |

| Celosia argentea var. cristata leaves | Methanolic Extract (750 mg/kg) | 21 days | Blood Glucose | Significant reduction to 85.00 ± 5.19 mg/dL | [14][15] |

Hepatoprotective Effects

Extracts from Celosia L. have been found to exert protective effects against liver damage induced by various toxins. This hepatoprotective activity is associated with the antioxidant and anti-inflammatory properties of the plant's constituents.

Table 4: Hepatoprotective Activity of Celosia L. Extracts

| Plant Species | Extract Type/Dose | Animal Model | Toxin | Serum Marker | Result | Reference |

| Celosia argentea | Aqueous Extract (250 mg/kg) | Rats | Paracetamol | ALT, AST, ALP | Limited effect | [14] |

| Celosia argentea | Aqueous Extract (500 mg/kg) | Rats | Paracetamol | ALT, AST, ALP | Significant reduction | [14] |

| Celosia argentea | Aqueous Leaf Extract (200 mg/kg) | Rats | Acetaminophen | AST, ALT, ALP | Significant decrease | [16] |

| Celosia argentea | Aqueous Leaf Extract (400 mg/kg) | Rats | Acetaminophen | AST, ALT, ALP | Significant decrease | [16] |

| Celosia argentea (Celosian) | Polysaccharide | Rats | CCl4 | GPT, GOT, LDH, Bilirubin | Inhibition of elevation | [1] |

| Celosia cristata flower | Extract (100 mg/kg) | Rats | t-BHP | GOT, GPT | Significant reduction | [7] |

| Celosia cristata flower | Extract (500 mg/kg) | Rats | t-BHP | GOT, GPT | Significant reduction | [7] |

Anticancer Activity

Emerging evidence suggests that Celosia L. extracts possess anticancer properties, demonstrating cytotoxicity against various cancer cell lines and inducing apoptosis.[5]

Table 5: In Vitro Anticancer Activity of Celosia L. Extracts and Isolated Compounds

| Plant Species | Extract/Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Celosia argentea | Methanolic fraction | SiHa, MCF-7 | MTT | 28 µg/mL | [6] |

| Celosia argentea (Luteolin-7-O-glucoside) | Isolated Compound | HT-29 | Apoptosis Induction | 47.33 ± 0.8 µg/mL | [7] |

| Celosia argentea (Luteolin-7-O-glucoside) | Isolated Compound | MCF-7 | Apoptosis Induction | 56.28 ± 1.2 µg/mL | [7] |

| Celosia argentea (Phenolic compound) | Isolated Compound | HT-29 | Apoptosis Induction | 35.15 ± 0.4 µg/mL | [7] |

| Celosia argentea (Phenolic compound) | Isolated Compound | MCF-7 | Apoptosis Induction | 28.05 ± 0.3 µg/mL | [7] |

| Celosia cristata | Water Extract | HeLa, HepG2, SK-Hep1, LS 174T | Cytotoxicity | Not specified | [4] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to determine the in vitro antioxidant activity of plant extracts.[1][4][9]

-

Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[1]

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the plant extract. A control is prepared with the solvent instead of the plant extract.[4]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (usually 30 minutes).[4][9]

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[1][9]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[4] The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against extract concentration.

Alloxan-Induced Diabetic Rat Model

This is a widely used animal model to screen for antidiabetic activity.[15]

-

Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight) dissolved in sterile normal saline.[15]

-

Confirmation of Diabetes: After a few days (e.g., 72 hours to 7 days), blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic and selected for the study.[15]

-

Treatment: The diabetic rats are divided into groups and treated orally with different doses of the plant extract or a standard antidiabetic drug (e.g., glibenclamide) for a specified period (e.g., 15 or 21 days).[13][14]

-

Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals during the treatment period.

-

Data Analysis: The percentage reduction in blood glucose levels is calculated to evaluate the antidiabetic efficacy of the extract.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This model is used to evaluate the hepatoprotective potential of substances.[6][7][14]

-

Induction of Hepatotoxicity: Liver damage is induced in rats by a single intraperitoneal or oral administration of CCl4, typically diluted in a vehicle like olive oil or groundnut oil (e.g., 3 ml/kg of a 50% solution).[7][14]

-

Pre-treatment: In the protective protocol, animals are pre-treated with the plant extract for a certain period (e.g., 20 days) before CCl4 administration.[14]

-

Sample Collection: After a specific time following CCl4 administration (e.g., 24 or 48 hours), the animals are sacrificed, and blood and liver tissue samples are collected.[5][17]

-

Biochemical Analysis: The serum is analyzed for liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.[6]

-

Histopathological Examination: The liver tissue is processed for histopathological examination to assess the extent of liver damage.

-

Evaluation: The hepatoprotective effect is determined by the ability of the extract to prevent the elevation of serum enzyme levels and reduce the severity of liver tissue damage compared to the CCl4-treated control group.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Induction of Apoptosis

The anticancer effects of Celosia argentea are, in part, mediated by the induction of apoptosis, or programmed cell death, in cancer cells. The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.

Celosia argentea extracts contain bioactive compounds, such as flavonoids and phenolic acids, that can trigger apoptosis.[5] This process involves the upregulation of pro-apoptotic proteins like Bax and p53 and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.

Caption: Intrinsic Apoptosis Pathway Induced by Celosia L. Extracts.

Anti-inflammatory Activity: Modulation of NF-κB Signaling

The anti-inflammatory effects of Celosia L. extracts are likely mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they bind to the promoter regions of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Phytochemicals in Celosia extracts may inhibit this pathway at various points, such as by preventing IKK activation or IκBα degradation, thereby suppressing the production of inflammatory mediators.

Caption: Modulation of the NF-κB Signaling Pathway by Celosia L. Extracts.

Antidiabetic Activity: Potential Role of PI3K/Akt Signaling

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of glucose metabolism. Insulin binding to its receptor activates a signaling cascade that leads to the activation of PI3K, which in turn activates Akt. Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells. It also promotes glycogen synthesis by inhibiting glycogen synthase kinase 3 (GSK3).

While direct evidence is still emerging, the antidiabetic effects of Celosia L. extracts may involve the modulation of this pathway, potentially by enhancing insulin sensitivity and promoting glucose uptake and utilization in peripheral tissues.

Caption: Potential Modulation of the PI3K/Akt Signaling Pathway by Celosia L. Extracts.

Conclusion

The extracts of Celosia L. species, particularly Celosia argentea and Celosia cristata, have demonstrated a wide array of promising pharmacological activities in preclinical studies. The quantitative data presented in this guide highlight their significant antioxidant, anti-inflammatory, antidiabetic, hepatoprotective, and anticancer properties. The elucidation of the underlying mechanisms of action, including the induction of apoptosis and the modulation of key signaling pathways like NF-κB and PI3K/Akt, provides a strong scientific basis for their traditional medicinal uses. Further research, including clinical trials, is warranted to fully explore the therapeutic potential of Celosia L. extracts and their bioactive constituents for the development of novel and effective therapeutic agents.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sciensage.info [sciensage.info]

- 5. researchgate.net [researchgate.net]

- 6. Antinociceptive effect of methanol extract of Celosia cristata Linn. in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activity and protective effect of extract of Celosia cristata L. flower on tert-butyl hydroperoxide-induced oxidative hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. theaspd.com [theaspd.com]

- 10. theaspd.com [theaspd.com]

- 11. Anti-diabetic activity of alcoholic extract of Celosia argentea Linn. seeds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. theaspd.com [theaspd.com]

- 13. researchgate.net [researchgate.net]

- 14. Methanolic extract of Celosia argentea var. crista leaves modulates glucose homeostasis and abates oxidative hepatic injury in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methanolic extract of Celosia argentea var. crista leaves modulates glucose homeostasis and abates oxidative hepatic injury in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

Triterpenoid Saponins from Celosia argentea: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the triterpenoid saponins isolated from Celosia argentea, a plant with a rich history in traditional medicine. This document summarizes the current knowledge on these compounds, including their chemical diversity, quantitative biological activities, and the experimental protocols for their isolation and characterization. Furthermore, it elucidates the putative signaling pathways through which these saponins may exert their therapeutic effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Triterpenoid Saponins from Celosia argentea

Celosia argentea L., a member of the Amaranthaceae family, is a globally distributed plant recognized for its diverse medicinal properties.[1][2] Among its rich phytochemical profile, triterpenoid saponins are considered one of the characteristic and most biologically active classes of compounds.[1] These saponins are glycosides, featuring a non-polar triterpenoid aglycone (sapogenin) linked to one or more sugar chains. The primary aglycones identified in Celosia argentea saponins are oleanolic acid and medicagenic acid. Variations in the sugar moieties and their linkage points contribute to a wide array of structurally distinct saponins, each with potentially unique biological activities.

Numerous studies have focused on the isolation and characterization of these compounds, leading to the identification of several novel saponins, collectively known as celosins, alongside known compounds like cristatain.[3][4][5] These molecules have demonstrated significant potential in preclinical studies, exhibiting a range of pharmacological effects, most notably anti-inflammatory and antitumor activities.[3][4] This guide aims to consolidate the existing data to facilitate further research and development of these promising natural products.

Quantitative Biological Activity

The triterpenoid saponins isolated from Celosia argentea have been evaluated for their efficacy against various cancer cell lines and in assays measuring anti-inflammatory responses. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC₅₀) values, to provide a comparative overview of their potency.

Table 1: Antitumor Activity of Triterpenoid Saponins from Celosia argentea

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Cristatain | SHG44 (Human glioma) | 23.71 ± 2.96 | [4] |

| HCT116 (Human colon carcinoma) | 26.76 ± 4.11 | [4] | |

| CEM (Human leukemia) | 31.62 ± 2.66 | [4] | |

| MDA-MB-435 (Human melanoma) | 27.63 ± 2.93 | [4] | |

| HepG2 (Human liver carcinoma) | 28.35 ± 2.32 | [4] | |

| Celosin E | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 | [4] |

| Celosin F | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 | [4] |

| Celosin G | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 | [4] |

Table 2: Anti-inflammatory Activity of Triterpenoid Saponins from Celosia argentea

| Compound | Assay | IC₅₀ (µM) | Reference |

| Celosin E | Inhibition of NO production in LPS-induced RAW 264.7 cells | > 100 | [4] |

| Celosin F | Inhibition of NO production in LPS-induced RAW 264.7 cells | > 100 | [4] |

| Celosin G | Inhibition of NO production in LPS-induced RAW 264.7 cells | > 100 | [4] |

| Cristatain | Inhibition of NO production in LPS-induced RAW 264.7 cells | 46.3 | [4] |

Experimental Protocols

The isolation and characterization of triterpenoid saponins from Celosia argentea involve a multi-step process. Below are detailed methodologies generalized from various cited studies.

Extraction and Preliminary Fractionation

-

Plant Material Preparation: The seeds of Celosia argentea are typically used. They are dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is extracted exhaustively with a polar solvent, most commonly methanol or 70% ethanol, at room temperature or under reflux.[6] This process yields a crude extract containing a wide range of phytochemicals.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The triterpenoid saponins, being polar glycosides, are typically enriched in the n-butanol fraction.

Chromatographic Purification

A combination of chromatographic techniques is employed for the isolation of individual saponins from the enriched fraction.

-

Macroporous Resin Column Chromatography: The n-butanol fraction is often subjected to column chromatography over a macroporous adsorbent resin (e.g., D101 resin).[7] The column is washed with water to remove highly polar impurities, and the saponins are then eluted with a stepwise gradient of ethanol in water.

-

Silica Gel Column Chromatography: Fractions obtained from the macroporous resin are further purified on a silica gel column. Elution is performed with a gradient of chloroform-methanol or chloroform-methanol-water.[6]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual saponins in high purity is achieved using reversed-phase preparative HPLC (e.g., on a C18 column) with a mobile phase consisting of a gradient of methanol-water or acetonitrile-water.[8]

Structural Characterization

The structures of the isolated saponins are elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with time-of-flight (TOF) or quadrupole analyzers, is used to determine the molecular weight and fragmentation patterns of the saponins, which provides information about the aglycone and the sugar sequence.[4][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for unambiguous structure determination.

-

¹H NMR: Provides information on the proton environments in the molecule.

-

¹³C NMR and DEPT: Reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.[9][10][11][12] HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for determining the linkage of sugar units to each other and to the aglycone.[9][10][11][12]

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of triterpenoid saponins from Celosia argentea.

Caption: Generalized workflow for saponin isolation.

Putative Signaling Pathways

While direct studies on the signaling pathways modulated by specific saponins from Celosia argentea are limited, based on the known activities of their oleanane-type aglycones, two key pathways are likely involved in their anti-inflammatory and antitumor effects: the NF-κB signaling pathway and the intrinsic apoptosis pathway.

The anti-inflammatory activity of many triterpenoids is attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][13][14] This pathway is a central mediator of inflammatory responses.

References

- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of PI3K/Akt/NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rapid identification of saponins in plant extracts by electrospray ionization multi-stage tandem mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Celosian L

Disclaimer: The compound "Celosin L" appears to be a hypothetical substance as no records of its discovery or isolation are present in the public scientific literature. This guide, therefore, uses the well-documented discovery and isolation of the anticancer drug Paclitaxel (Taxol) as a representative template to illustrate the requested format and depth of technical information. The methodologies, data, and pathways described herein pertain to Paclitaxel and serve as an example of a comprehensive technical whitepaper for a natural product.

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Paclitaxel, a potent antineoplastic agent originally derived from the bark of the Pacific yew tree, Taxus brevifolia. The document details the initial screening programs that led to its identification, the intricate multi-step isolation and purification protocols, and the analytical techniques employed for its structural elucidation and quantification. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and Initial Screening

The discovery of Paclitaxel was a result of a large-scale, government-funded screening program initiated by the National Cancer Institute (NCI) in the 1960s. This program aimed to identify novel anticancer agents from natural sources.

Collection and Initial Extraction of Taxus brevifolia

In 1962, a botanist contracted by the NCI collected bark from the Pacific yew tree, Taxus brevifolia, in a forest in Washington State. A crude extract from this bark demonstrated significant cytotoxic activity against a panel of cancer cell lines in vitro. This initial success prompted further investigation into the active principle.

Bioassay-Guided Fractionation

The process of isolating the active compound was guided by bioassays, where fractions of the crude extract were tested for their ability to kill cancer cells. This iterative process allowed researchers to progressively enrich the concentration of the active substance.

The experimental workflow for the discovery of Paclitaxel can be summarized in the following diagram:

Isolation and Purification Protocols

The isolation of Paclitaxel from the bark of Taxus brevifolia is a complex and multi-step process due to its low natural abundance and the presence of numerous other structurally related taxanes.

Detailed Experimental Methodology

-

Extraction:

-

Dried, ground bark of Taxus brevifolia is subjected to extraction with a polar solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours).

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

-

Solvent-Solvent Partitioning:

-

The crude extract is partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or chloroform) to remove highly polar and non-polar impurities. The active compounds, including Paclitaxel, remain in the organic phase.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: The concentrated organic extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the mixture into fractions of varying polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing high cytotoxic activity are further purified using preparative HPLC. A reverse-phase column (e.g., C18) is typically employed with a mobile phase consisting of a mixture of water and acetonitrile or methanol. This step is crucial for separating Paclitaxel from other closely related taxanes.

-

-

Crystallization:

-

The purified fractions containing Paclitaxel are concentrated, and the compound is crystallized from a suitable solvent system (e.g., acetone-hexane) to yield pure, crystalline Paclitaxel.

-

The workflow for the isolation and purification of Paclitaxel is depicted below:

Quantitative Data on Isolation

The yield of Paclitaxel from the bark of Taxus brevifolia is notoriously low, which presented significant supply challenges in the early days of its development.

| Parameter | Value | Reference |

| Starting Material | Bark of Taxus brevifolia | [1][2] |

| Typical Yield | 0.01% - 0.05% (w/w) | [1] |

| Purity after HPLC | >98% | [3] |

| Final Purity (Crystalline) | >99.5% | [3] |

Structural Elucidation and Biological Activity

The definitive structure of Paclitaxel was determined in 1971 by Wani and Wall using X-ray crystallography. Its complex diterpenoid core with a unique oxetane ring and an ester side chain at C-13 are crucial for its biological activity.

Mechanism of Action

Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cytoskeleton involved in cell division.

-

Microtubule Stabilization: Unlike other anticancer drugs that cause microtubule disassembly, Paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their depolymerization.[4]

-

Mitotic Arrest: This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation and breakdown, leading to an arrest of the cell cycle in the G2/M phase.[4]

-

Apoptosis: The prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[4]

A simplified representation of Paclitaxel's signaling pathway leading to apoptosis is shown below:

Conclusion

The discovery and isolation of Paclitaxel represent a landmark achievement in natural product drug discovery. The bioassay-guided fractionation of a crude plant extract led to the identification of a novel compound with a unique mechanism of action. The challenges associated with its low natural abundance spurred the development of alternative production methods, including semi-synthesis and plant cell fermentation. The story of Paclitaxel underscores the importance of natural products as a source of novel therapeutic agents and highlights the intricate processes involved in their discovery, isolation, and development into life-saving drugs.

References

Potential Therapeutic Applications of Celosin Saponins: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of celosin saponins isolated from Celosia argentea. It is important to note that while the celosin family includes several identified compounds (Celosin A-K), specific research on Celosin L is not currently available in the public scientific literature. The information presented herein is a synthesis of findings on closely related celosin compounds and should be interpreted as indicative of the potential of this class of molecules, rather than specific data for this compound.

Executive Summary

Triterpenoid saponins, particularly the celosins isolated from the seeds of Celosia argentea, have emerged as a promising class of bioactive compounds with a diverse range of potential therapeutic applications. Preclinical studies have demonstrated significant anti-cancer, anti-inflammatory, and hepatoprotective properties of various celosins. These effects are attributed to their ability to modulate key cellular signaling pathways, including the induction of apoptosis in cancer cells and the inhibition of pro-inflammatory mediators. This technical guide summarizes the existing quantitative data, details the experimental protocols used in key studies, and provides visual representations of the underlying molecular mechanisms and experimental workflows to support further research and drug development efforts in this area.

Anti-Cancer Applications

Several studies have highlighted the cytotoxic effects of celosin saponins against various human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative activity of various celosin compounds has been quantified using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values for cristatain, a known saponin from Celosia argentea, are presented below.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Citation |

| Cristatain | SHG44 | Human Glioma | 23.71 ± 2.96 | [1] |

| Cristatain | HCT116 | Human Colon Cancer | 26.76 ± 4.11 | [1] |

| Cristatain | CEM | Human Leukemia | 31.62 ± 2.66 | [1] |

| Cristatain | MDA-MB-435 | Human Breast Cancer | 27.63 ± 2.93 | [1] |

| Cristatain | HepG2 | Human Hepatocellular Carcinoma | 28.35 ± 2.81 | [1] |

Signaling Pathways in Anti-Cancer Activity

Saponins from Celosia argentea are believed to exert their anti-cancer effects through the induction of apoptosis. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the celosin saponin and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-Inflammatory Applications

Extracts of Celosia argentea and isolated saponins have demonstrated significant anti-inflammatory activity. This is primarily attributed to their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Quantitative Data: Inhibition of Nitric Oxide Production

The anti-inflammatory effects of Celosia argentea extracts have been assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

| Extract/Compound | Concentration | NO Inhibition (%) | Citation |

| Acetone Extract | 200 µg/mL | Moderate, dose-dependent | [3][4] |

| Celosin E, F, G, and Cristatain | Not specified | Inhibitory action reported | [4] |

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of saponins are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Celosin saponins are thought to prevent the degradation of IκB.

Experimental Protocol: Nitric Oxide Production Assay

This assay measures the production of nitric oxide by RAW 264.7 macrophage cells in response to LPS stimulation.

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/mL.[5]

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce nitric oxide production.[5]

-

Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[5]

-

Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[5]

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Hepatoprotective Applications

Celosin saponins have demonstrated significant protective effects against liver damage in animal models. This is evidenced by their ability to reduce the levels of serum liver enzymes that are elevated during liver injury.

Quantitative Data: Hepatoprotective Effects

The hepatoprotective activity of Celosia argentea extracts and isolated celosins has been evaluated in a mouse model of carbon tetrachloride (CCl4)-induced liver toxicity.

| Treatment | Parameter | Result | Citation |

| Celosian (polysaccharide from C. argentea) | Serum GPT, GOT, LDH, Bilirubin | Inhibition of elevation | [6] |

| Ethanolic extract of C. argentea seeds | Serum AST, ALT, ALP | Significant decrease in elevated levels | [7][8] |

| Total Saponins from Dioscorea nipponica (for comparison) | Serum ALT, AST | Significant attenuation | [9] |

Experimental Workflow: CCl4-Induced Hepatotoxicity Model

The carbon tetrachloride (CCl4)-induced hepatotoxicity model is a widely used animal model to screen for hepatoprotective agents.

Experimental Protocol: CCl4-Induced Hepatotoxicity in Mice

-

Animal Acclimatization: Acclimate male ICR mice for one week before the experiment.

-

Grouping and Dosing: Divide the mice into a control group, a CCl4 model group, and treatment groups receiving different doses of the celosin saponin. Administer the test compound orally for a set period (e.g., 7 days).[9]

-

Induction of Hepatotoxicity: On the final day of treatment, administer a single intraperitoneal (i.p.) injection of CCl4 (e.g., 0.1-0.2 mL/kg) diluted in a vehicle like corn oil to the model and treatment groups. The control group receives only the vehicle.[10][11]

-

Sample Collection: After 24 hours, collect blood samples via cardiac puncture to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathology: Euthanize the animals and collect liver tissues for histopathological examination to assess the extent of liver damage.

Future Directions

The therapeutic potential of celosin saponins from Celosia argentea is significant, yet the field is still in its nascent stages. Future research should focus on:

-

Isolation and Characterization of this compound: A primary objective should be the isolation and full spectroscopic characterization of this compound to enable specific biological evaluation.

-

Mechanism of Action Studies: More in-depth studies are required to elucidate the precise molecular targets and signaling pathways modulated by individual celosin compounds.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to establish the efficacy and safety profiles of promising celosin candidates in relevant animal models of cancer, inflammation, and liver disease.

-

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of celosins is crucial for their development as therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies would provide valuable insights into the chemical features required for the desired biological activities, guiding the synthesis of more potent and selective analogs.

Conclusion

The celosin family of triterpenoid saponins from Celosia argentea represents a valuable source of lead compounds for the development of novel therapeutics. The compelling preclinical data on their anti-cancer, anti-inflammatory, and hepatoprotective effects warrant further investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at unlocking the full therapeutic potential of these natural products. While the specific properties of this compound remain to be discovered, the collective evidence from its chemical relatives strongly suggests a promising future for this class of compounds in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and cytotoxic evaluation of extracts from the flowering stage of Celosia argentea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective effect of celosian, an acidic polysaccharide, on chemically and immunologically induced liver injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaji.net [oaji.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Celosia-Derived Compounds in Hepatoprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver disease remains a significant global health challenge, with drug-induced liver injury being a primary cause of acute liver failure. The exploration of natural compounds for hepatoprotective therapies has identified the genus Celosia as a promising source of bioactive molecules. This technical guide provides an in-depth analysis of the hepatoprotective effects of two main classes of compounds derived from Celosia species: the acidic polysaccharide celosian from Celosia argentea, and various triterpenoid saponins (including cristatain, and celosins A, B, C, and D) from Celosia cristata. The user's original query about "Celosin L" did not correspond to a readily identifiable compound in the scientific literature; therefore, this guide focuses on the well-documented compounds from the Celosia genus. This document will detail their mechanisms of action, present quantitative data from key studies, outline experimental protocols, and visualize the underlying biological pathways.

Quantitative Data on Hepatoprotective Effects

The hepatoprotective efficacy of celosian and celosin saponins has been quantified in several preclinical studies. The data consistently demonstrates their ability to mitigate liver damage induced by various hepatotoxins.

Table 1: Effect of Celosian on Serum Markers in Chemically-Induced Liver Injury in Rats

| Treatment Group | Dose | ALT (U/L) | AST (U/L) | LDH (U/L) | Total Bilirubin (mg/dL) |

| Control | - | Normal | Normal | Normal | Normal |

| CCl₄ alone | - | Significantly Elevated | Significantly Elevated | Significantly Elevated | Significantly Elevated |

| CCl₄ + Celosian | Dose-dependent | Inhibition of Elevation | Inhibition of Elevation | Inhibition of Elevation | Inhibition of Elevation |

Data summarized from studies on carbon tetrachloride (CCl₄)-induced liver injury. Celosian demonstrated a dose-dependent inhibitory effect on the elevation of these liver damage markers[1].

Table 2: Effect of Cristatain on Serum Markers in Toxin-Induced Hepatotoxicity in Mice

| Treatment Group | Toxin | ALT (U/L) | AST (U/L) | ALP (U/L) |

| Control | - | Normal | Normal | Normal |

| Toxin alone | CCl₄ or DMF | Significantly Increased | Significantly Increased | Significantly Increased |

| Toxin + Cristatain | CCl₄ or DMF | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Cristatain, a saponin from Celosia cristata, showed significant hepatoprotective effects in both carbon tetrachloride (CCl₄)- and N,N-dimethylformamide (DMF)-induced hepatotoxicity models in mice[2].

Table 3: Effect of Celosins C and D on Hepatotoxicity in Mice

| Treatment Group | Dose (mg/kg) | Outcome |

| CCl₄ alone | - | Significant hepatotoxicity |

| CCl₄ + Celosin C & D | 1.0, 2.0, 4.0 | Significant hepatoprotective effects (p<0.01) |

Celosins C and D, two oleanolic acid saponins, exhibited significant, dose-dependent hepatoprotective activity in a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice[3].

Mechanisms of Hepatoprotection

The protective effects of celosian and celosin saponins against liver injury are primarily attributed to their potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

Both celosian and various saponins from Celosia have demonstrated significant antioxidant capabilities. Celosian has been shown to inhibit lipid peroxide (LPO) generation in a concentration-dependent manner in vitro[1]. This is crucial as lipid peroxidation is a key step in the pathogenesis of CCl₄-induced liver damage. Saponins, in general, are known to exert antioxidant effects, which may involve the upregulation of endogenous antioxidant enzymes and scavenging of free radicals.

Anti-inflammatory Activity

The anti-inflammatory mechanism of these compounds appears to be multifaceted. While celosian did not reduce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), it effectively protected against liver injury induced by TNF-α when administered with D-galactosamine (D-GalN)[1]. This suggests that celosian acts downstream of TNF-α production, potentially by interfering with its signaling pathway that leads to apoptosis and inflammation. Plant-derived polysaccharides often exert their anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways. It is plausible that celosian follows a similar mechanism.

Signaling Pathways

The hepatoprotective actions of celosian and celosin saponins can be illustrated through their modulation of key signaling pathways involved in inflammation and oxidative stress.

Caption: Proposed inhibition of the TLR4/NF-κB pathway by Celosian.

Caption: Postulated activation of the Nrf2 antioxidant pathway by Celosin Saponins.

Experimental Protocols

The hepatoprotective effects of celosian and celosin saponins have been predominantly evaluated using rodent models of chemically-induced liver injury.

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

This is a widely used model to screen for hepatoprotective agents.

-

Animals: Male Wistar rats or ICR mice.

-

Induction of Liver Injury: A single intraperitoneal (i.p.) or oral administration of CCl₄, typically diluted in olive oil or corn oil. The dosage can vary, for example, 1.5 mL/kg for rats.

-

Treatment: The test compound (e.g., celosins C and D at 1.0, 2.0, and 4.0 mg/kg) is administered orally for a set period (e.g., daily for 5-7 days) before CCl₄ administration. A positive control group, often treated with silymarin (a known hepatoprotective agent), is included.

-

Assessment: 24 hours after CCl₄ administration, blood is collected for biochemical analysis of liver enzymes (ALT, AST, ALP) and bilirubin. The liver is excised for histopathological examination (e.g., H&E staining to observe necrosis and inflammation) and analysis of oxidative stress markers (e.g., MDA levels and SOD, CAT, GPx activities).

D-galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Fulminant Hepatitis Model

This model mimics virally-induced fulminant hepatitis and involves immune-mediated liver damage.

-

Animals: Male C57BL/6J mice are commonly used.

-

Induction of Liver Failure: A single intraperitoneal (i.p.) injection of D-GalN (e.g., 350-800 mg/kg) and LPS (e.g., 20-30 µg/kg). D-GalN sensitizes hepatocytes to the cytotoxic effects of TNF-α, which is released in response to LPS.

-

Treatment: The test compound (e.g., celosian) is administered, often i.p. or orally, prior to the D-GalN/LPS challenge.

-

Assessment: Survival rates are monitored over a period (e.g., 24 hours). Blood and liver tissues are collected typically 6-8 hours after induction for the same biochemical and histopathological analyses as in the CCl₄ model. Measurement of serum TNF-α levels is also a key endpoint in this model.

References

- 1. [Orthogonal design based optimization of a mouse model of acute liver failure induced by D-galactosamine and lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute liver failure mouse model [bio-protocol.org]

- 3. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Potential of Celosia argentea Seed Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosia argentea L., a plant with a rich history in traditional medicine, is gaining recognition for the neuroprotective properties of compounds found within its seeds. This technical guide synthesizes the current scientific findings on the neuroprotective effects of these compounds, with a focus on triterpenoid saponins and phenylacetonitrile glycosides. It provides a comprehensive overview of the experimental evidence, detailing the molecular mechanisms of action, and presents quantitative data and methodologies to support further research and development in this promising area of neurotherapeutics. The primary mechanism of action appears to be the attenuation of oxidative stress and apoptosis, alongside the activation of autophagy in neuronal cells.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis represent a significant and growing global health challenge. A key pathological feature common to these conditions is oxidative stress, which leads to neuronal damage and death[1][2][3][4]. Consequently, antioxidant therapies are a promising avenue for the prevention and treatment of neurodegenerative disorders[1][2][3][4]. Natural products, with their vast chemical diversity, offer a rich source for the discovery of novel neuroprotective agents[1][2][3][4].

Celosia argentea, commonly known as silver cock's comb or "Qingxiangzi" in traditional Chinese medicine, has long been used for various medicinal purposes, including the treatment of conditions related to the liver and eyes[5]. Modern pharmacological studies have confirmed its diverse biological activities, including hepatoprotective, anti-tumor, anti-diabetic, and antioxidant effects[5]. Recent research has now illuminated the neuroprotective potential of compounds isolated from its seeds, specifically highlighting the roles of triterpenoid saponins and phenylacetonitrile glycosides[1][2]. These compounds have been shown to significantly protect neuronal cells from oxidative stress-induced damage[1][2][3][5].